molecular formula C25H21FN2O6S B2991445 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866813-90-3

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2991445
CAS No.: 866813-90-3
M. Wt: 496.51
InChI Key: SBKWZHXZKOTDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinolin-4-one core substituted at position 3 with a 4-methoxyphenylsulfonyl group and at position 1 with a 2-acetamide moiety linked to a 3-methoxyphenyl ring. Its molecular weight is 484.5 g/mol, with a calculated XLogP3 of 3.8, indicating moderate lipophilicity .

Properties

IUPAC Name

2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-18-7-9-20(10-8-18)35(31,32)23-14-28(22-11-6-16(26)12-21(22)25(23)30)15-24(29)27-17-4-3-5-19(13-17)34-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKWZHXZKOTDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline compounds. Its unique structure, which includes a fluorine atom, methoxy groups, and a sulfonamide moiety, suggests a promising potential for various biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C25H21FN2O6SC_{25}H_{21}FN_{2}O_{6}S with a molecular weight of approximately 496.51 g/mol. The predicted boiling point is around 741.2 °C, and it possesses a density of 1.406 g/cm³. These properties indicate good thermal stability and solubility characteristics, which are crucial for pharmacological applications .

PropertyValue
Molecular FormulaC25H21FN2O6S
Molecular Weight496.51 g/mol
Boiling Point741.2 °C
Density1.406 g/cm³

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The fluorine atoms enhance binding affinity through halogen bonding, while the sulfonamide group improves solubility and bioavailability. These interactions can lead to the inhibition of specific enzymes involved in critical biochemical pathways .

Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. The presence of the methoxy groups on the phenyl rings has been shown to enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

In vitro evaluations have demonstrated that this compound exhibits moderate anticancer activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The National Cancer Institute (NCI) screening revealed that at a concentration of 10 µM, the compound showed slight sensitivity in certain cancer types, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes may contribute to its anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Screening : A study conducted by the NCI evaluated the compound against a panel of cancer cell lines. Results indicated low-level anticancer activity, particularly against leukemia lines, where some sensitivity was noted .
  • Inhibition Studies : Compounds similar to this derivative have been tested for their inhibitory effects on enzymes such as COX-2 and lipoxygenases (LOX). The findings suggest that modifications in the structure can lead to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) .
  • Molecular Docking Studies : In silico docking studies have shown favorable interactions between the compound and target proteins, indicating its potential as a lead compound in drug design aimed at specific therapeutic targets .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Sulfonyl Group Modifications
  • 2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide (): This analog replaces the 4-methoxyphenylsulfonyl group with a 4-fluorophenylsulfonyl moiety. The molecular weight remains similar (484.5 g/mol), but the XLogP3 increases slightly due to fluorine’s hydrophobicity .
  • 2-{3-[(4-Fluorophenyl)sulfonyl]-6-methyl-4-oxo-1(4H)-quinolinyl}-N-(2-methoxyphenyl)acetamide (): Here, the 6-fluoro substituent is replaced with a methyl group (-CH₃), and the acetamide’s methoxy group is at position 2 instead of 3. Methyl substitution may decrease metabolic stability compared to fluorine, while the ortho-methoxy configuration could sterically hinder target binding .
Core Heterocycle Variations
  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (): This compound replaces the quinolin-4-one core with a quinazoline system. The pyrrolidine substituent introduces basicity, which may enhance solubility but reduce blood-brain barrier penetration. Reported anti-cancer activity against HCT-1 and MCF-7 cell lines highlights the pharmacological relevance of sulfonamide-acetamide hybrids .

Pharmacological and Physicochemical Properties

Anti-Cancer Activity
  • The target compound shares structural motifs with N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (), which exhibited IC₅₀ values <10 µM against multiple cancer cell lines.
Physicochemical Parameters
  • Molecular Weight and Lipophilicity :
    The target compound (484.5 g/mol) is heavier than thiazole-based analogs like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (422.54 g/mol) (). Its XLogP3 (3.8) suggests higher lipophilicity than morpholine-containing derivatives (e.g., compound 40 in , XLogP3 ~2.5), favoring passive diffusion .

  • Hydrogen Bonding: With 1 hydrogen bond donor and 8 acceptors, the target compound may exhibit stronger protein-binding than N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), which has fewer acceptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves three key steps:

  • Quinoline core formation : Cyclization of fluorinated precursors (e.g., 6-fluoro-4-oxoquinoline derivatives) via acid-catalyzed or microwave-assisted reactions.
  • Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., pyridine/DCM, 0–5°C) .
  • Acetamide coupling : Reacting the quinoline intermediate with 3-methoxyphenylamine via nucleophilic acyl substitution (e.g., EDCI/HOBt in DMF) .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (e.g., EtOAc/hexane gradients) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H NMR :
  • Quinoline protons : δ 8.2–8.6 ppm (H-5, H-7, H-8).
  • Sulfonyl group : No direct protons; confirmed via 13C NMR (δ ~115–125 ppm for SO2) .
  • Acetamide : δ 2.1–2.3 ppm (CH3), δ 7.3–7.5 ppm (N-aryl protons) .
  • 19F NMR : Single peak near δ -110 ppm confirms the 6-fluoro substituent .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Optimize using DMSO stock solutions (≤10 mM). Test in PBS (pH 7.4) with 0.1% Tween-80 for colloidal stability .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the sulfonyl group’s photosensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the quinoline-4-one with pyridone or isoquinoline to assess impact on target binding .
  • Substituent variation : Compare sulfonyl (electron-withdrawing) vs. methyl (electron-donating) groups at position 3 using free-energy perturbation (FEP) calculations .
  • Data validation : Cross-validate computational predictions with enzymatic assays (e.g., IC50 shifts ≥2-fold indicate significance) .

Q. What strategies resolve contradictions in spectral data during impurity profiling?

  • Methodological Answer :

  • Hypothesis-driven analysis : If unexpected 13C peaks arise (e.g., δ 170 ppm), suspect acetylated byproducts from incomplete coupling .
  • LC-MS/MS : Use high-resolution mass spectrometry (HRMS) to differentiate isobaric impurities (e.g., de-fluorinated vs. sulfone-oxidized species) .
  • Case study : A 2021 study resolved a δ 7.8 ppm doublet (initially misassigned) as residual starting material via spiking experiments .

Q. How can computational modeling predict metabolic liabilities of this compound?

  • Methodological Answer :

  • Phase I metabolism : Simulate CYP3A4/2D6 interactions using docking software (AutoDock Vina) and identify labile sites (e.g., sulfonyl or methoxy groups) .
  • AdmetSAR : Predict clearance rates and toxicity (e.g., AMES test alerts for the acetamide moiety) .
  • Validation : Compare in silico results with in vitro microsomal assays (rat/human liver S9 fractions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.